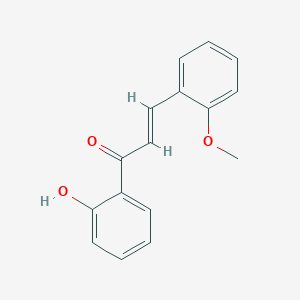

2'-Hydroxy-2-methoxychalcone

Übersicht

Beschreibung

2’-Hydroxy-2-methoxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants. They are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-2-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Hydroxy-2-methoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reaction Conditions

-

Reactants : 2-Hydroxy-2-methoxyacetophenone + Benzaldehyde derivatives

-

Solvent : Ethanol (5 mL per mmol of acetophenone)

-

Catalyst : 50% aqueous KOH (1 mL per mmol)

-

Temperature : Room temperature

-

Workup : Acidification with HCl, column chromatography, and crystallization .

| Starting Material (Acetophenone) | Benzaldehyde Derivative | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydroxy-2-methoxyacetophenone | 2-Methoxybenzaldehyde | 65–90 |

The reaction produces chalcones with Lipinski-compliant properties (molecular weight < 450, log P ~3.4–4.5, polar surface area < 90 Ų), indicating potential for CNS penetration .

Oxidation to Flavonols via Algar-Flynn-Oyamada (AFO) Reaction

2′-Hydroxy-2-methoxychalcone undergoes oxidation to form flavonols (e.g., 2′-methoxyflavonol) under basic conditions.

Reaction Pathway

-

Epoxidation : Formation of an oxirane intermediate using H₂O₂.

-

Rearrangement : Conversion to flavanonol.

Conditions

-

Reagents : H₂O₂ (30%), KOH (3N), HCl (3N for acidification)

-

Temperature : 0°C (initial), then room temperature

| Chalcone Derivative | Product | IC₅₀ (DPPH Radical Scavenging) | Reference |

|---|---|---|---|

| 2′-Hydroxy-2-methoxy | 2′-Methoxyflavonol | 0.03 µg/mL (vanadium complex) |

Cyclization to Aurones

Under oxidative conditions, 2′-hydroxy-2-methoxychalcone cyclizes to form aurones , tricyclic structures with potential bioactivity.

Conditions

| Chalcone Precursor | Aurone Product | Yield (%) | Application | Reference |

|---|---|---|---|---|

| 2′-Hydroxy-2-methoxy | Aurone 6b/7b | 22–85 | LOX enzyme inhibition |

Example Reaction

| Chalcone Derivative | Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2′-Hydroxy-2-methoxy | 1-Bromo-3-chloropropane | 3-Chloropropyl ether derivative | 65–75 |

Demethylation Reactions

The methoxy group at the 2-position can be cleaved using Lewis acids to regenerate a hydroxyl group.

Conditions

| Starting Compound | Product | Application | Reference |

|---|---|---|---|

| 2′-Hydroxy-2-methoxychalcone | 2′,2-Dihydroxychalcone | Enhanced antioxidant activity |

Electrophilic Substitution

The electron-rich aromatic rings participate in halogenation and nitration , particularly at the B-ring.

Example

| Position Modified | Substituent Introduced | IC₅₀ (AChE Inhibition) | Reference |

|---|---|---|---|

| B-Ring (C-3) | Br | 55 µM |

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

HMC exhibits potent antioxidant activity, which is crucial for combating oxidative stress associated with various diseases. Studies have shown that HMC can significantly reduce reactive oxygen species (ROS) levels in cellular models. For instance, it was found to enhance glutathione levels while decreasing the expression of gp91phox, an important component in ROS production pathways .

Key Findings:

- HMC demonstrated an IC50 value of 0.03 µg/mL in DPPH radical scavenging assays, indicating strong free radical scavenging ability .

- It has been implicated in protecting HepG2 liver cells from oxidative damage by promoting apoptotic pathways and inhibiting lipid peroxidation .

Anti-inflammatory Effects

The anti-inflammatory properties of HMC have been extensively studied, revealing its potential in mitigating inflammatory responses. Research indicates that HMC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory diseases.

Key Findings:

- In BV2 microglial cells, HMC reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are markers of inflammation .

- The compound's structure–activity relationship suggests that hydroxyl and methoxy groups enhance its anti-inflammatory efficacy, making it a candidate for developing therapeutic agents against inflammatory conditions .

Antimicrobial Activities

HMC has shown promising antimicrobial activity against various pathogens, including resistant bacterial strains. Its mechanism involves binding to bacterial targets, disrupting cellular processes.

Key Findings:

- HMC has been effective against several resistant bacteria, showcasing its potential as a lead compound for developing new antimicrobial therapies .

- The compound's antimicrobial action is attributed to its ability to penetrate bacterial membranes and interfere with metabolic pathways .

Anticancer Potential

The anticancer properties of HMC have been a focal point in recent research, with studies demonstrating its ability to inhibit cancer cell proliferation across various types.

Key Findings:

- In vitro studies have indicated that HMC can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), suggesting its potential as a chemopreventive agent .

- The compound has been linked to the suppression of nuclear factor-kappa B (NF-kB) signaling pathways, which are often activated in cancer progression .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 2’-Hydroxy-2-methoxychalcone involves multiple pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as prostaglandin E2, nitric oxide, and tumor necrosis factor-alpha.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.

Vergleich Mit ähnlichen Verbindungen

- 2’-Hydroxy-4’-methoxychalcone

- 2’-Hydroxy-4’,6’-dimethoxychalcone

- 2’-Hydroxy-2’,5’-dimethoxychalcone

Comparison: 2’-Hydroxy-2-methoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

Biologische Aktivität

2'-Hydroxy-2-methoxychalcone (HMC) is a synthetic compound belonging to the chalcone family, which is characterized by its diverse biological activities, including anticancer , anti-inflammatory , antimicrobial , and antioxidant properties. This article explores the biological activity of HMC, supported by research findings, case studies, and data tables.

Overview of Chalcones

Chalcones are aromatic ketones that serve as precursors to flavonoids and isoflavonoids, which are prevalent in various plants. Their structural versatility allows them to interact with multiple biological targets, making them important candidates for therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of HMC and its derivatives. In a study assessing the antiproliferative effects of various chalcone analogues on canine lymphoma and leukemia cell lines, HMC exhibited selective cytotoxicity. The results indicated that HMC induced apoptosis and activated caspases 3/7 and 8, demonstrating its capability to trigger DNA damage in resistant cell lines .

Table 1: Antiproliferative Activity of this compound

| Compound | IC50 (µM) | Apoptosis Induction | DNA Damage |

|---|---|---|---|

| This compound | 40-85 | Yes | Yes |

| 2'-Hydroxy-4',6'-dimethoxychalcone | <20 | Yes | Yes |

2. Anti-inflammatory Properties

HMC has shown significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By blocking these enzymes, HMC reduces the production of prostaglandins, leading to decreased inflammation and pain .

In vitro studies demonstrated that HMC effectively diminished lipopolysaccharide (LPS)-induced oxidative stress and inflammatory cytokine production in BV2 microglial cells .

Table 2: Inhibition of Inflammatory Markers by HMC

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-α | 70 |

| IL-1β | 65 |

| IL-6 | 60 |

3. Antimicrobial Activity

HMC exhibits antimicrobial activity against resistant strains of bacteria. Research indicates that it binds to bacterial cell membranes, disrupting their integrity and leading to cell death. This property makes HMC a candidate for developing new antimicrobial agents .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of HMC involve interactions with various biomolecules:

- Cyclooxygenase Pathway : Inhibition of COX enzymes leads to reduced inflammation.

- Apoptotic Pathways : Induction of apoptosis through caspase activation.

- Oxidative Stress Modulation : Decrease in reactive oxygen species (ROS) levels through downregulation of NADPH oxidases .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of HMC in different biological contexts:

- Canine Cancer Models : A study demonstrated that HMC significantly inhibited the proliferation of canine leukemia cells compared to normal cells, indicating its selective toxicity towards cancerous tissues .

- Inflammatory Disease Models : In models of neuroinflammation, HMC reduced LPS-induced inflammatory responses by modulating NF-κB signaling pathways .

Eigenschaften

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTIPKTZVAKPOX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42220-77-9 | |

| Record name | 2'-Hydroxy-2-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.